molecular formula C17H13Br2NO4S B12205431 5,7-Dibromo-8-quinolyl 4-ethoxybenzenesulfonate

5,7-Dibromo-8-quinolyl 4-ethoxybenzenesulfonate

Cat. No.: B12205431
M. Wt: 487.2 g/mol
InChI Key: ALDPSKJVDVBOFA-UHFFFAOYSA-N
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Description

5,7-Dibromo-8-quinolyl 4-ethoxybenzenesulfonate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of two bromine atoms at the 5th and 7th positions of the quinoline ring, and a 4-ethoxybenzenesulfonate group attached to the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The bromination process can be carried out using molecular bromine in the presence of solvents such as ethanol, water, dilute sulfuric acid, or hydrochloric acid . The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 5,7-Dibromo-8-quinolyl 4-ethoxybenzenesulfonate may involve large-scale bromination reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-8-quinolyl 4-ethoxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less substituted quinoline derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

5,7-Dibromo-8-quinolyl 4-ethoxybenzenesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dibromo-8-quinolyl 4-ethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the binding of certain proteins to their substrates, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-8-quinolyl 4-ethoxybenzenesulfonate is unique due to the presence of both bromine atoms and the 4-ethoxybenzenesulfonate group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13Br2NO4S

Molecular Weight

487.2 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-ethoxybenzenesulfonate

InChI

InChI=1S/C17H13Br2NO4S/c1-2-23-11-5-7-12(8-6-11)25(21,22)24-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3

InChI Key

ALDPSKJVDVBOFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br

Origin of Product

United States

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